molecular formula C17H15ClN4OS B4526651 2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide

2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B4526651
M. Wt: 358.8 g/mol
InChI Key: AXLDLNFBAUFGAD-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones. The chlorobenzylamine and pyridinylmethylamine groups are then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide
  • 2-[(2-bromobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide
  • 2-[(2-chlorobenzyl)amino]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide

Uniqueness

2-[(2-chlorobenzyl)amino]-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c18-14-4-2-1-3-13(14)10-21-17-22-15(11-24-17)16(23)20-9-12-5-7-19-8-6-12/h1-8,11H,9-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLDLNFBAUFGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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